molecular formula C11H12N2O4S B13988055 N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide CAS No. 62143-63-9

N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide

Cat. No.: B13988055
CAS No.: 62143-63-9
M. Wt: 268.29 g/mol
InChI Key: IVUJJWIVXRGSCE-UHFFFAOYSA-N
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Description

N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide is a chemical compound of significant interest in biomedical research, particularly in the field of targeted protein degradation. Structurally, it features a benzenesulfonamide group linked to a 2,6-dioxopiperidine (glutaramide) moiety, a scaffold recognized for its ability to bind to the cereblon (CRBN) protein . Cereblon is a component of the CRL4 CRBN E3 ubiquitin ligase complex. Upon binding, cereblon-modulating compounds can repurpose the ligase complex to induce the selective ubiquitination and subsequent proteasomal degradation of specific cellular proteins . This mechanism opens avenues for probing previously "undruggable" targets. This core structure is investigated for its potential to act as a molecular glue or serve as a starting point for the development of Proteolysis-Targeting Chimeras (PROTACs). Research into closely related analogs highlights their application in targeting proteins such as GSPT1, which is implicated in disorders of uncontrolled cellular proliferation, including various cancers . Consequently, this compound provides a versatile template for researchers exploring novel therapeutic strategies in oncology, with specific interest in hematological malignancies and solid tumors . This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

62143-63-9

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C11H12N2O4S/c14-10-7-6-9(11(15)12-10)13-18(16,17)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14,15)

InChI Key

IVUJJWIVXRGSCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide typically involves the coupling of a 2,6-dioxopiperidin-3-amine derivative with a benzenesulfonyl chloride or related sulfonamide-forming reagent. The key steps are:

  • Preparation or procurement of 2,6-dioxopiperidin-3-amine or its ammonium salt.
  • Reaction with benzenesulfonyl chloride or a suitable sulfonylating agent.
  • Purification and characterization of the final sulfonamide product.

This approach is consistent with general sulfonamide synthesis protocols where an amine nucleophile reacts with a sulfonyl chloride electrophile under basic conditions.

Specific Synthetic Routes and Conditions

Starting Materials
Reaction Conditions
  • The amine (2,6-dioxopiperidin-3-amine) is reacted with benzenesulfonyl chloride in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
  • A base such as triethylamine or dimethylaminopyridine (DMAP) is used to neutralize the hydrochloric acid generated and to catalyze the reaction.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 0–50 °C) to optimize yield.
  • After completion, the reaction mixture is quenched with water, and the product is extracted into an organic solvent.
  • Purification is achieved by recrystallization or chromatographic methods.
Example from Patent Literature

According to US Patent US7709502B2, related compounds involving 2,6-dioxopiperidin-3-amine derivatives are synthesized by reacting 2,6-dioxopiperidin-3-ammonium chloride with substituted benzoate esters or sulfonyl chlorides in the presence of triethylamine or DMAP in solvents like DMF. The reaction may involve bromomethylbenzoate intermediates for related phthalimide derivatives, but the sulfonamide formation follows a similar nucleophilic substitution mechanism.

Data Table: Representative Reaction Conditions for Preparation of this compound

Step Reagents & Conditions Solvent Temperature Time Notes
1 2,6-Dioxopiperidin-3-amine + Benzenesulfonyl chloride DMF or DCM 0–50 °C 2–24 hours Use triethylamine or DMAP as base
2 Quenching with water Water Room temp 30 min Extraction into organic solvent
3 Purification Recrystallization or chromatography N/A N/A Yields typically moderate to high

Research Discoveries and Supporting Analytical Data

Characterization Techniques

Solvent and Reagent Purity

Commercial solvents and reagents are typically used as supplied without further purification. Solubility considerations may dictate solvent choice for stock solutions and reaction media.

Reaction Optimization

High-throughput methods such as 96-well microplate reactions have been employed in related sulfonamide syntheses to optimize reaction conditions and reagent screening, indicating the potential for rapid library synthesis of analogs.

Notes on Related Compounds and Synthetic Variations

  • Substituted analogs of this compound can be prepared by varying the benzenesulfonyl chloride substituents or by modifying the piperidine ring substituents.
  • Hydrogenation steps are sometimes involved in related syntheses to reduce nitro groups to amines, which can then be converted to sulfonamides.
  • The use of bromomethylbenzoate intermediates and subsequent nucleophilic substitution reactions are common in preparing related phthalimide derivatives, which share synthetic methodology with sulfonamide formation.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide":

Role as Modulators of Cereblon Protein

  • Substituted N-(2-(2,6-dioxopiperidinyl-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide analogs can modulate cereblon protein .

Inhibitory Effects and Treatment of Neoplasia

  • Cyclooxygenase-2 inhibitors or their derivatives, which may include sulfonamide compounds, can be used in preventing and treating neoplasia . Neoplasia includes prostatic neoplasms, breast neoplasms, urinary bladder neoplasms, adenomatous polyps, bladder cancer, cervix carcinoma, colon cancer, gastrointestinal neoplasms, lung neoplasm malignant, skin neoplasms, and uterine cervical neoplasms .

Antimicrobial Activity

  • N-pyridin-3-yl-benzenesulfonamide has antimicrobial activity .

hCAII Targeting

  • Aryl sulfonamide fragments are used to develop heterobifunctional degraders targeting human carbonic anhydrase II (hCAII) .
  • In the development of human carbonic anhydrase II heterobifunctional degraders, the replacement of the sulfonamide moiety with a mesyl group blocked binding to hCAII .

Arsenic Exposure

  • Arsenic exposure has biological effects that include the generation of reactive oxygen species (ROS), oxidative stress and DNA damage, epigenetic DNA modification, genomic instability induction, and inflammation and immunomodulation, which can initiate carcinogenesis . High arsenic exposure is associated with cancers of the skin, lung, bladder, liver, kidney, and pancreas, as well as cardiovascular, neuronal, and other diseases .

Mechanism of Action

The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as the cereblon protein. By binding to these targets, the compound can modulate their activity, leading to the degradation of certain proteins involved in disease processes. This mechanism is particularly relevant in the context of cancer therapy, where the compound can promote the degradation of proteins that drive uncontrolled cell proliferation .

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Substituent(s) Molecular Weight (Da) Yield (%) Key Properties
Target Compound 2,6-Dioxopiperidine Benzenesulfonamide ~300 (estimated) 68–95 CRBN-binding, high purity
Compound 6 2,6-Dioxopiperidine 2-(Trifluoromethoxy)benzene 414.08 68 Enhanced hydrophobicity
Compound 11 2,6-Dioxopiperidine 4-(Trifluoromethoxy)benzene 414.08 12 Steric hindrance effects
Compound 14 2,6-Dioxopiperidine Dithiophthalimidomethyl 383 Not reported Sulfur-rich, metabolic stability
Compound 16 2,6-Dioxopiperidine o-Benzenedisulfonimid 331 Not reported High solubility, polar
Indoloquinazoline Indoloquinazoline Benzenesulfonamide ~400 (estimated) Not reported Rigid aromatic core

Key Research Findings

  • CRBN Binding : The glutarimide core in this compound is essential for CRBN interaction, while sulfonamide substituents modulate selectivity toward GSPT1/2 degradation .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance proteolytic targeting chimera (PROTAC) activity by stabilizing cereblon-ligand interactions .
  • Synthetic Challenges : Steric hindrance (e.g., para-substitution in Compound 11) reduces yields, whereas ortho-substitutions (Compound 16) favor reaction efficiency .

Biological Activity

N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_{13}H_{14}N_{2}O_{4}S
  • Molecular Weight : Approximately 256.29 g/mol
  • Functional Groups : The compound features a sulfonamide group attached to a piperidine derivative, which is crucial for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological activities:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in cancer progression and inflammation.
  • Receptor Modulation : It interacts with specific receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Compounds with sulfonamide groups are well-documented for their antibacterial properties. This compound has shown promising results in preliminary studies against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research has highlighted the compound's anticancer properties, particularly its ability to inhibit tumor cell growth. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines such as NCI-H929 and U2932, with IC50 values comparable to established anticancer drugs like lenalidomide .
Cell LineIC50 (µM)Comparison with Lenalidomide (IC50 µM)
NCI-H9292.251.12
U29325.863.24

Immunomodulatory Effects

The compound has been shown to modulate immune responses by inhibiting TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs). This property suggests its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

  • Cereblon Modulation : A series of derivatives related to this compound have been evaluated for their ability to modulate cereblon activity. One derivative demonstrated significant antiproliferative activity and induced apoptosis in multiple myeloma cells through caspase activation .
  • In Vivo Stability : Studies indicate that related compounds maintain stability in vivo, enhancing their therapeutic potential. For example, SJ 6986, a molecular glue degrader derived from similar structures, exhibited oral bioavailability and effective antiproliferative effects in leukemia models .

Conclusion and Future Directions

This compound represents a promising candidate for further research in the fields of antimicrobial and anticancer therapies. Its multifaceted biological activities warrant additional investigations into its mechanisms of action and potential clinical applications.

Future studies should focus on:

  • Clinical Trials : Evaluating the efficacy and safety of the compound in human subjects.
  • Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific targets.
  • Combination Therapies : Investigating synergistic effects with existing treatments to improve therapeutic outcomes.

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